molecular formula C10H8N2O3 B12653804 (1Z)-2-Diazonio-3-methoxy-3-oxo-1-phenylprop-1-en-1-olate CAS No. 1807-69-8

(1Z)-2-Diazonio-3-methoxy-3-oxo-1-phenylprop-1-en-1-olate

Katalognummer: B12653804
CAS-Nummer: 1807-69-8
Molekulargewicht: 204.18 g/mol
InChI-Schlüssel: NBCDTBRUCMPAJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NSC 19798 is a chemical compound known for its applications in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of NSC 19798 would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This process would also include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

NSC 19798 can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The common reagents and conditions used in these reactions depend on the specific type of reaction being carried out. For example:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.

    Substitution: Common reagents include halogens, acids, and bases, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives of NSC 19798, while reduction reactions may produce reduced derivatives.

Wissenschaftliche Forschungsanwendungen

NSC 19798 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.

    Biology: It is used in biological studies to investigate its effects on biological systems and its potential as a therapeutic agent.

    Medicine: It is studied for its potential medicinal properties and its use in the development of new drugs.

    Industry: It is used in various industrial processes, including the production of other chemicals and materials.

Wirkmechanismus

The mechanism of action of NSC 19798 involves its interaction with specific molecular targets and pathways in biological systems. The exact mechanism of action may vary depending on the specific application and the biological system being studied. Generally, it may involve binding to specific receptors or enzymes, leading to changes in cellular processes and functions.

Vergleich Mit ähnlichen Verbindungen

NSC 19798 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    NSC 706744: Known for its anticancer properties and its ability to inhibit topoisomerase I.

    NSC 725776 (Indimitecan): Another topoisomerase I inhibitor with potential anticancer activity.

    NSC 724998 (Indotecan): Similar to NSC 725776, it is also a topoisomerase I inhibitor with anticancer properties.

NSC 19798 is unique in its specific chemical structure and properties, which may offer distinct advantages in certain applications compared to these similar compounds.

Eigenschaften

CAS-Nummer

1807-69-8

Molekularformel

C10H8N2O3

Molekulargewicht

204.18 g/mol

IUPAC-Name

methyl 2-diazo-3-oxo-3-phenylpropanoate

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)8(12-11)9(13)7-5-3-2-4-6-7/h2-6H,1H3

InChI-Schlüssel

NBCDTBRUCMPAJE-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(=[N+]=[N-])C(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.